molecular formula C12H10F3N3O B2567189 N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide CAS No. 2309575-32-2

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2567189
CAS RN: 2309575-32-2
M. Wt: 269.227
InChI Key: ALUWLLFZKBRQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide, also known as MPTB, is a chemical compound that has gained significant attention in scientific research. MPTB is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Scientific Research Applications

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and diabetes.

Mechanism of Action

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide inhibits PTP1B by binding to its active site and preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues. N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces body weight and adiposity by increasing energy expenditure and thermogenesis. N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has been shown to improve lipid metabolism by reducing hepatic steatosis and increasing fatty acid oxidation. N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide also has a short half-life in vivo, which can limit its duration of action.

Future Directions

There are several future directions for the research on N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide. One direction is to optimize the synthesis of N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide to improve its yield and solubility. Another direction is to develop more potent and selective inhibitors of PTP1B that have better pharmacokinetic properties. N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has also been shown to have potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders, and further research is needed to explore these applications. Finally, the role of PTP1B in other metabolic pathways, such as lipid metabolism and inflammation, needs to be further elucidated.

Synthesis Methods

The synthesis of N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 1-methyl-4-pyrazolecarboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 3-(trifluoromethyl)aniline to obtain N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide. The overall yield of the synthesis is approximately 50%.

properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-18-7-10(6-16-18)17-11(19)8-3-2-4-9(5-8)12(13,14)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUWLLFZKBRQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.